2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile
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Overview
Description
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile is a chemical compound with the molecular formula C22H16FNO2 and a molecular weight of 345.37 g/mol . This compound is known for its applications in proteomics research and has been the focus of various scientific studies due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 4-methoxybenzyl cyanide.
Reaction: These starting materials undergo a nucleophilic substitution reaction in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Catalyst: A palladium catalyst is often used to facilitate the reaction, which proceeds under mild conditions.
Purification: The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, and advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), methanol (CH3OH)
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or methoxylated derivatives
Scientific Research Applications
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
- 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-chlorophenyl)acetonitrile
- 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-bromophenyl)acetonitrile
Uniqueness
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and enhanced biological activity. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO2/c1-26-20-12-8-16(9-13-20)21(14-24)15-2-4-17(5-3-15)22(25)18-6-10-19(23)11-7-18/h2-13,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKACMTMUNMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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